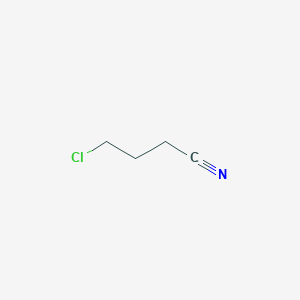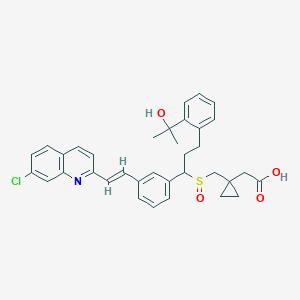
Montelukast Sulfoxide(Mixture of Diastereomers)
Übersicht
Beschreibung
Montelukast Sulfoxide is a significant impurity found in drug products containing montelukast, a medication commonly used in asthma therapy. The presence of impurities like sulfoxide in pharmaceuticals is crucial as they can affect the safety, efficacy, and quality of the medication. Regulatory agencies and pharmaceutical industries are increasingly concerned about such impurities, especially those with genotoxic potential, due to their role in carcinogenesis. Montelukast Sulfoxide, in particular, has been studied for its genotoxicological profile to ensure patient safety (Emerce, Cok, & Degim, 2015).
Synthesis Analysis
The chemical synthesis of Montelukast Sulfoxide involves the oxidation of Montelukast. Dufresne et al. (1996) described the synthesis of six oxidized derivatives of Montelukast, including the sulfoxide derivatives, through direct oxidation using m-chloroperbenzoic acid. This process highlights the chemical flexibility of Montelukast to form various oxidized derivatives, which are essential for identifying its metabolites and understanding its metabolic pathways (Dufresne, Gallant, Gareau, Ruel, Trimble, & Labelle, 1996).
Molecular Structure Analysis
The molecular structure of Montelukast Sulfoxide includes a sulfoxide group, an oxygen atom double-bonded to a sulfur atom, which replaces a sulfide group (a sulfur atom bonded to two carbon atoms) in Montelukast. This modification significantly influences the chemical and physical properties of the molecule, such as solubility and reactivity. The molecular structure analysis is crucial for understanding the interactions of Montelukast Sulfoxide with biological targets and its pharmacological activity.
Chemical Reactions and Properties
Montelukast Sulfoxide's chemical properties, including its reactivity and interactions with other compounds, are influenced by the sulfoxide group. The sulfoxide group can undergo further chemical reactions, contributing to the metabolic pathway of Montelukast in the body. For example, the metabolism of Montelukast to its sulfoxide form involves the action of cytochrome P450 enzymes, specifically CYP3A4, which catalyzes the sulfoxidation process. Understanding these chemical reactions is essential for drug development and safety assessments (Chiba, Xu, Nishime, Balani, & Lin, 1997).
Physical Properties Analysis
The physical properties of Montelukast Sulfoxide, such as solubility, melting point, and stability, are crucial for its formulation into drug products. These properties are influenced by the molecular structure of the sulfoxide group. For instance, the solubility of Montelukast Sulfoxide in various solvents can affect its absorption and distribution in the body, impacting its therapeutic efficacy.
Chemical Properties Analysis
The chemical stability of Montelukast Sulfoxide is a key consideration in the development and storage of Montelukast-containing drug products. Factors such as exposure to light, heat, and pH can affect the stability of Montelukast Sulfoxide, leading to degradation and the formation of other impurities. Al Omari et al. (2007) studied the effect of light and heat on the stability of Montelukast, noting that exposure to light leads to the formation of its cis-isomer as the major photoproduct. This research is critical for ensuring the quality and safety of Montelukast drug products during manufacture and storage (Al Omari, Zoubi, Hasan, Khader, & Badwan, 2007).
Wissenschaftliche Forschungsanwendungen
Drug-Drug Interaction Potential
A study investigated the in vitro drug-drug interaction potential of Montelukast Sulfoxide, among other sulfoxide/sulfone metabolites, focusing on their ability to inhibit cytochrome P450 enzymes. The study found that Montelukast Sulfoxide inhibited CYP2C8, an enzyme involved in drug metabolism, indicating potential interactions when co-administered with other medications metabolized by this enzyme Giri et al., 2018.
Genotoxicological Assessments
Research on Montelukast Sulfoxide's impurities, including its genotoxicological assessment, showed that despite being above the qualification limit in some pharmaceutical products, it was considered nonmutagenic and nongenotoxic based on in silico analyses and various in vitro tests. This suggests that the sulfoxide impurity, though present, may not pose significant genetic risks Emerce et al., 2015.
Hepatic Microsomal Metabolism
An investigation into Montelukast's metabolism by human liver microsomes identified Montelukast Sulfoxide as one of the oxidative metabolites. The study provided insights into the metabolic pathways of Montelukast, highlighting the role of cytochrome P450 enzymes, particularly CYP3A4, in its sulfoxidation Chiba et al., 1997.
Neuroprotective Effects
Montelukast, and potentially its sulfoxide derivative, demonstrated neuroprotective effects against rotenone-induced brain damage in rats, suggesting potential therapeutic applications in neurodegenerative diseases. The study highlighted the antioxidant properties of Montelukast, which could extend to its metabolites Abdel-Salam et al., 2018.
Drug Delivery Systems
Research into biodegradable polymeric drug delivery systems for Montelukast revealed sustained release properties, which could also apply to its sulfoxide form. These systems aim to maintain therapeutic drug levels over extended periods, potentially improving treatment efficacy and patient compliance Ahmed et al., 2014.
Safety And Hazards
Zukünftige Richtungen
Montelukast is a selective leukotriene receptor antagonist that is widely used to treat bronchial asthma and nasal allergy . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium . These emerging delivery strategies to circumvent the current limitations to the use of montelukast are expected to ultimately lead to the development of more patient-compliant dosage forms .
Eigenschaften
IUPAC Name |
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTNWCBEAVHLQA-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid | |
CAS RN |
909849-96-3 | |
| Record name | 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





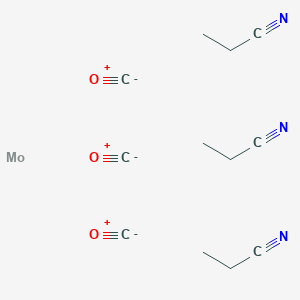

![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)

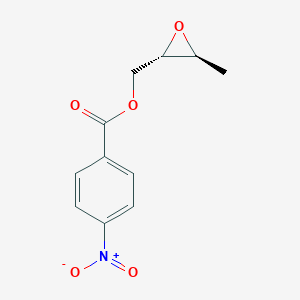
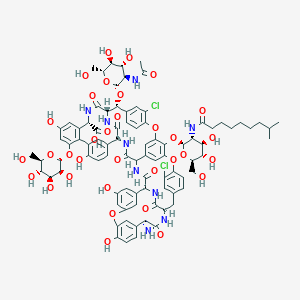

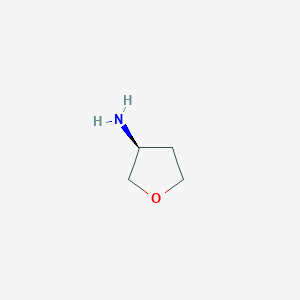
![3-[2-Hydroxyethyl(methyl)amino]propan-1-ol](/img/structure/B21385.png)
